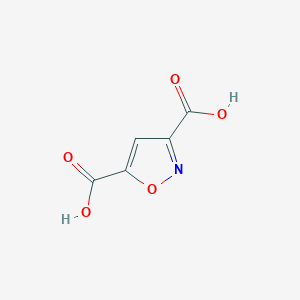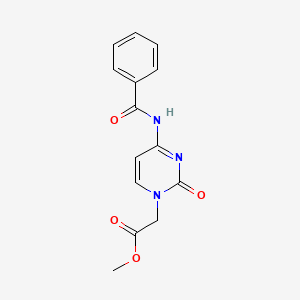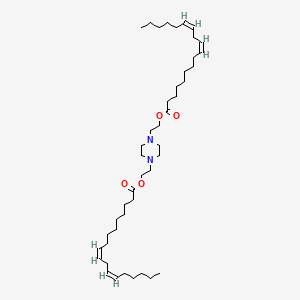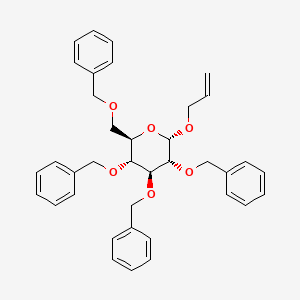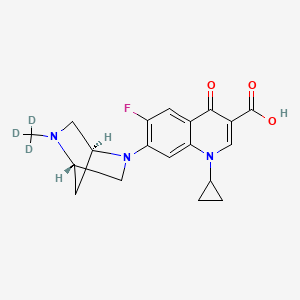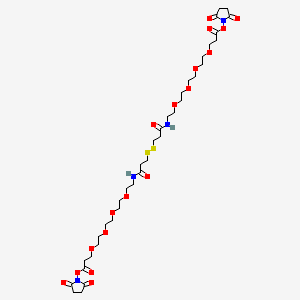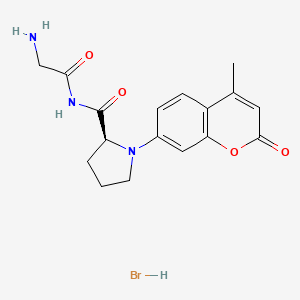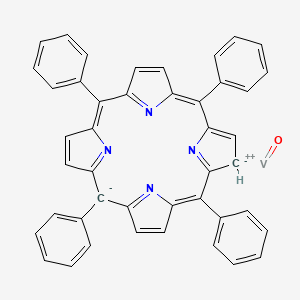
Tetraphenyl porphine vanadium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenyl porphine vanadium oxide is a metalloporphyrin compound with the molecular formula C₄₄H₂₈N₄OV It is known for its unique structure, where a vanadium ion is coordinated to a tetraphenyl porphine ligand with an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl porphine vanadium oxide typically involves a two-step process. Initially, tetraphenyl porphine is synthesized through the condensation of benzaldehyde and pyrrole under acidic conditions. The resulting tetraphenyl porphine is then reacted with a vanadium precursor, such as vanadyl sulfate, in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenyl porphine vanadium oxide undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates, such as the oxidation of toluene to benzoic acid.
Reduction: The compound can participate in redox reactions, where the vanadium center undergoes changes in oxidation state.
Substitution: Ligand substitution reactions can occur, where the oxo group or other ligands coordinated to the vanadium center are replaced by different ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically conducted at elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products:
Oxidation: The major product of toluene oxidation is benzoic acid.
Reduction: Reduced forms of the vanadium complex.
Substitution: New vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraphenyl porphine vanadium oxide has a wide range of scientific research applications:
Biology: The compound serves as a model for studying the active sites of metalloenzymes, particularly those involving vanadium.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of sensors and materials for gas detection, particularly methane.
Wirkmechanismus
The mechanism of action of tetraphenyl porphine vanadium oxide involves the coordination of substrates to the vanadium center, followed by electron transfer processes. The oxo group plays a crucial role in facilitating redox reactions. The compound can mimic the catalytic activity of natural enzymes, such as cytochrome P450, by providing a similar environment for substrate binding and transformation .
Vergleich Mit ähnlichen Verbindungen
- Tetraphenyl porphine manganese oxide
- Tetraphenyl porphine iron oxide
- Tetraphenyl porphine cobalt oxide
Comparison: Tetraphenyl porphine vanadium oxide is unique due to the specific redox properties of vanadium, which differ from those of manganese, iron, and cobalt. The vanadium center provides distinct catalytic activities and stability, making it suitable for specific applications such as methane detection and oxidation reactions .
Eigenschaften
Molekularformel |
C44H28N4OV |
|---|---|
Molekulargewicht |
679.7 g/mol |
IUPAC-Name |
oxovanadium(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
InChI-Schlüssel |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


